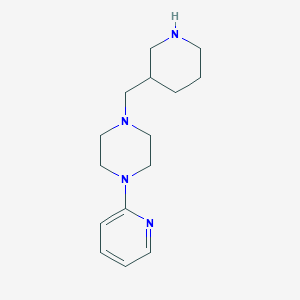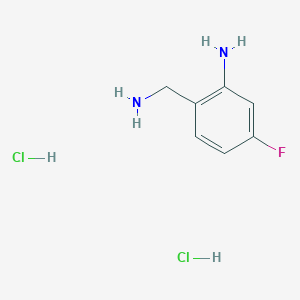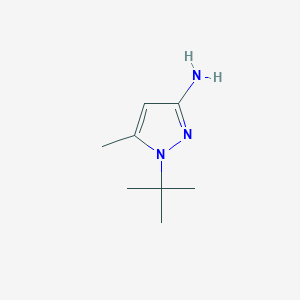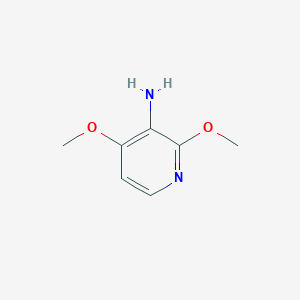
1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine
Descripción general
Descripción
1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C15H24N4 and its molecular weight is 260.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine is PCSK9 , a protein that regulates the amount of cholesterol in the body . PCSK9 binds to low-density lipoprotein receptors (LDLRs) on the surface of liver cells, leading to their degradation and thus reducing the removal of low-density lipoprotein (LDL), often referred to as ‘bad cholesterol’, from the bloodstream .
Mode of Action
This compound acts as a small molecule inhibitor of PCSK9 mRNA translation . By inhibiting the production of PCSK9, it increases the presence of LDLRs on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .
Biochemical Pathways
The compound affects the lipid metabolism pathway. By inhibiting PCSK9, it indirectly influences the LDLR pathway. The increased presence of LDLRs on liver cells leads to enhanced uptake and degradation of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .
Pharmacokinetics
The compound exhibits improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it is well absorbed into the body, distributed to the site of action (the liver), metabolized efficiently, and excreted without causing harm. These properties contribute to the compound’s bioavailability, ensuring that an adequate amount reaches the target to exert its therapeutic effect .
Result of Action
The molecular effect of the compound’s action is the inhibition of PCSK9 production. The cellular effect is the increased presence of LDLRs on the surface of liver cells. The overall result is a reduction in the level of LDL cholesterol in the bloodstream, which can help prevent the development of atherosclerosis and reduce the risk of heart disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors that affect the compound’s stability, such as temperature and pH, can impact its efficacy. Additionally, individual factors such as the patient’s age, sex, weight, liver function, and the presence of other medications can also influence the compound’s action and effectiveness .
Análisis Bioquímico
Biochemical Properties
1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine plays a significant role in biochemical reactions. It has been identified as a small molecule inhibitor of PCSK9 mRNA translation . This compound interacts with enzymes, proteins, and other biomolecules, such as PCSK9, to inhibit its translation. The nature of these interactions involves binding to specific sites on the target biomolecules, thereby preventing their normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting PCSK9 mRNA translation, it can affect the regulation of cholesterol levels in cells, thereby impacting lipid metabolism and related cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the translation of PCSK9 mRNA by binding to its mRNA, preventing its translation into the PCSK9 protein . This inhibition leads to a decrease in PCSK9 levels, which in turn affects cholesterol homeostasis by modulating the availability of LDL receptors on the cell surface.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown stability in vitro, with minimal degradation observed . Long-term studies indicate that it can maintain its inhibitory effects on PCSK9 translation, leading to sustained changes in cellular cholesterol levels.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits PCSK9 translation without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver toxicity and alterations in lipid metabolism. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol homeostasis. It interacts with enzymes and cofactors involved in lipid metabolism, such as HMG-CoA reductase and LDL receptors . By inhibiting PCSK9 translation, the compound increases the availability of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.
Propiedades
IUPAC Name |
1-(piperidin-3-ylmethyl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-7-17-15(5-1)19-10-8-18(9-11-19)13-14-4-3-6-16-12-14/h1-2,5,7,14,16H,3-4,6,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHAJIYLLVWXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)
![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)











